molecular formula C8H6FNO5 B13692578 3-Fluoro-5-nitromandelic acid

3-Fluoro-5-nitromandelic acid

Cat. No.: B13692578
M. Wt: 215.13 g/mol
InChI Key: PSRNFNPBGPFBAM-UHFFFAOYSA-N
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Description

3-Fluoro-5-nitromandelic acid: is an organic compound that features both a fluorine atom and a nitro group attached to a mandelic acid backbone

Chemical Reactions Analysis

Types of Reactions: 3-Fluoro-5-nitromandelic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction of the nitro group can yield amines or hydroxylamines.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines or hydroxylamines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

Comparison with Similar Compounds

  • 3-Fluoro-4-nitromandelic acid
  • 3-Fluoro-5-nitrobenzoic acid
  • 3-Fluoro-5-nitrophenylacetic acid

Comparison: 3-Fluoro-5-nitromandelic acid is unique due to the specific positioning of the fluorine and nitro groups on the mandelic acid backbone. This configuration can result in distinct chemical reactivity and biological activity compared to other similar compounds . For example, the presence of the fluorine atom at the 3-position can enhance metabolic stability and bioavailability, making it a more attractive candidate for drug development .

Properties

Molecular Formula

C8H6FNO5

Molecular Weight

215.13 g/mol

IUPAC Name

2-(3-fluoro-5-nitrophenyl)-2-hydroxyacetic acid

InChI

InChI=1S/C8H6FNO5/c9-5-1-4(7(11)8(12)13)2-6(3-5)10(14)15/h1-3,7,11H,(H,12,13)

InChI Key

PSRNFNPBGPFBAM-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1[N+](=O)[O-])F)C(C(=O)O)O

Origin of Product

United States

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